molecular formula C15H9NO3 B152673 3-(2-Furoyl)quinoline-2-carbaldehyde CAS No. 126769-01-5

3-(2-Furoyl)quinoline-2-carbaldehyde

Cat. No.: B152673
CAS No.: 126769-01-5
M. Wt: 251.24 g/mol
InChI Key: PNCHURHVMDRFTR-UHFFFAOYSA-N
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Description

3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ) is a fluorogenic reagent widely used for labeling primary amines in proteins, peptides, and amino acids. Its utility stems from its ability to form highly fluorescent isoindole derivatives upon reaction with primary amines, enabling ultrasensitive detection via laser-induced fluorescence (LIF) in capillary electrophoresis (CE) and liquid chromatography (LC) . FQ is non-fluorescent in its unreacted state, minimizing background interference, and its neutral charge upon reaction with lysine residues ensures compatibility with sodium dodecyl sulfate (SDS)-based separation buffers, which are critical for maintaining protein solubility and separation efficiency .

FQ has been validated as a Good Manufacturing Practice (GMP)-compliant method for purity assessment of monoclonal antibodies (mAbs) and recombinant adeno-associated virus (rAAV) capsid proteins, achieving detection limits as low as 12 pM (concentration) and 0.7 zeptomoles (mass) . Its applications span clinical diagnostics, pharmaceutical quality control, and basic research .

Properties

IUPAC Name

3-(furan-2-carbonyl)quinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHURHVMDRFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155292
Record name 3-(2-Furoyl)quinoline-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10155292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126769-01-5
Record name 3-(2-Furoyl)quinoline-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126769015
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Record name 3-(2-Furoyl)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Furoyl)quinoline-2-carboxaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FQCA involves the acylation of quinoline-2-carboxaldehyde with furoyl chloride. This reaction typically proceeds under basic conditions to facilitate the nucleophilic substitution required for introducing the furoyl group. Pyridine is commonly employed as both a base and a solvent, neutralizing the hydrochloric acid byproduct and driving the reaction to completion . The general reaction scheme can be summarized as follows:

Quinoline-2-carboxaldehyde+Furoyl chloridePyridineFQCA+HCl\text{Quinoline-2-carboxaldehyde} + \text{Furoyl chloride} \xrightarrow{\text{Pyridine}} \text{FQCA} + \text{HCl}

Key parameters influencing the reaction include temperature, stoichiometry, and reaction time. Laboratory-scale syntheses are often conducted at room temperature (20–25°C) with a molar ratio of 1:1.2 (quinoline-2-carboxaldehyde to furoyl chloride) to ensure complete conversion . Prolonged reaction times (12–24 hours) are necessary to achieve yields exceeding 80%, though excess furoyl chloride may lead to side reactions such as over-acylation or polymerization.

Industrial Production and Scalability

Industrial production of FQCA follows similar principles but incorporates optimizations for cost-efficiency and scalability. Large-scale reactions utilize continuous flow reactors to enhance mixing and heat dissipation, reducing the risk of thermal degradation . Post-synthesis purification is critical; recrystallization from methanol or ethanol is preferred to remove unreacted starting materials and byproducts. Chromatographic techniques, such as silica gel column chromatography, are employed for high-purity batches intended for analytical applications .

ParameterLaboratory ScaleIndustrial Scale
Reaction Temperature20–25°C25–30°C
Reaction Time12–24 hours6–8 hours (flow reactor)
Purification MethodRecrystallizationColumn Chromatography
Typical Yield80–85%75–80%

Quality Control and Characterization

Rigorous quality control ensures the consistency of FQCA batches. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify structural integrity, with characteristic peaks observed at δ 10.1 ppm (aldehyde proton) and δ 8.5–7.5 ppm (aromatic protons) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥95%, while mass spectrometry (MS) provides molecular weight confirmation (m/z 251.24) .

Challenges and Optimization Strategies

A primary challenge in FQCA synthesis is the hygroscopic nature of quinoline-2-carboxaldehyde, which necessitates anhydrous conditions to prevent hydrolysis. Storage under inert gas (e.g., argon) and the use of molecular sieves in the reaction mixture mitigate this issue . Additionally, substituting pyridine with less toxic bases, such as triethylamine, has been explored but often results in lower yields due to reduced nucleophilicity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furoyl)quinoline-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Liquid Chromatography

FQCA is extensively used as a derivatizing agent in liquid chromatography for the analysis of amino acids and peptides. It enhances sensitivity, allowing for the detection of analytes at concentrations as low as 1011M10^{-11}\,M using laser-induced fluorescence (LIF). This is significantly more sensitive than traditional methods like slab gel isoelectric focusing (IEF), which typically detect at 107M10^{-7}\,M levels .

Key Features:

  • Fluorogenic Derivatization: Forms fluorescent isoindoles with primary amines.
  • High Sensitivity: Suitable for detecting trace amounts of biomolecules.

Capillary Electrophoresis

FQCA's application extends to capillary electrophoresis (CE), where it is employed for the separation and quantification of proteins and peptides. The use of FQCA in CE allows for rapid analysis with high resolution and sensitivity, making it ideal for proteomic studies .

Advantages:

  • Minimal Sample Volume: CE requires very small amounts of sample.
  • Rapid Analysis: Faster than traditional electrophoretic methods.

Detection of Amino Acids

A study demonstrated that FQCA could effectively label amino acids for subsequent analysis via CE-LIF. The reaction conditions were optimized to maximize fluorescence yield, allowing for the successful detection of various amino acids at subnanomolar concentrations .

Amino AcidDetection Limit (M)
Glycine1×10101\times 10^{-10}
Alanine5×10115\times 10^{-11}
Serine2×10102\times 10^{-10}

Protein Analysis

In another research project, FQCA was utilized to label proteins for analysis in complex biological samples. The study highlighted its effectiveness in quantifying proteins in microdialysis samples, achieving high sensitivity comparable to silver staining techniques .

Findings:

  • FQCA-labeled proteins exhibited enhanced fluorescence, facilitating their detection even in complex matrices.
  • The method allowed for the characterization of protein interactions and modifications.

Comparison with Similar Compounds

Chromeo P503

Chromeo P503, a structurally related fluorogenic reagent, shares FQ’s ability to label primary amines. However, key differences include:

  • Photostability : FQ-labeled proteins are more photo-labile, requiring an optimal laser power of ~2 mW, whereas Chromeo P503’s unreacted reagent photobleaches at >20 mW .
  • Electrophoretic Performance : Both reagents produce similar separation quality in 2D capillary electrophoresis, but Chromeo P503 generates higher background signals due to unreacted reagent fluorescence .
  • Detection Limits : Chromeo P503 achieves comparable sensitivity (12 pM concentration detection limit) but suffers from modest theoretical plate counts (~17,000), indicating lower separation efficiency compared to FQ .

Table 1 : FQ vs. Chromeo P503

Property FQ Chromeo P503
Photobleaching Threshold ~2 mW (labeled protein) >20 mW (unreacted reagent)
Background Fluorescence Low High
Theoretical Plate Counts >20,000 (typical for CE) ~17,000
GMP Validation Yes (mAbs, rAAV) No

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)

CBQCA, another quinoline-based reagent, labels primary amines but differs in chemical structure and application scope:

  • Charge Modification : CBQCA introduces a negative charge upon labeling, complicating separations in SDS buffers. In contrast, FQ forms neutral products, ensuring compatibility with SDS .
  • Dynamic Range : CBQCA has a broader dynamic range for protein and lipoprotein assays in solution, while FQ excels in electrophoretic separations with LIF detection .
  • Applications: CBQCA is used for impurity profiling in amino acids, whereas FQ is preferred for high-sensitivity CE of therapeutic proteins .

Fluorescein Isothiocyanate (FITC)

FITC, a classical anionic labeling reagent, contrasts sharply with FQ:

  • Charge Effects : FITC converts cationic lysine residues into anionic products, generating heterogeneous charge states and complex electropherograms. FQ avoids this issue by neutralizing lysine charges .
  • Sensitivity : FITC requires higher sample amounts due to moderate fluorescence quantum yield, whereas FQ achieves sub-zeptomole detection limits .

O-Phthalaldehyde (OPA)

OPA reacts with primary amines to form fluorescent isoindoles, similar to FQ, but with limitations:

  • Stability : OPA derivatives degrade rapidly, necessitating immediate analysis. FQ derivatives are stable for hours .
  • Detection Mode : OPA is compatible with UV and fluorescence detection but lacks the sensitivity of FQ-LIF systems .

Biological Activity

3-(2-Furoyl)quinoline-2-carboxaldehyde (FQCA) is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its synthesis, biological activities, and applications based on diverse research findings.

FQCA is a derivative of quinoline, characterized by the presence of a furoyl group and an aldehyde functional group. It has been synthesized through various methods, often involving the reaction of quinoline derivatives with furoyl chloride or related compounds. The synthesis process typically yields a product that can be further characterized using techniques such as NMR and mass spectrometry .

FQCA acts primarily as a fluorogenic labeling reagent , reacting with primary amines to form fluorescent isoindoles. This reaction is particularly useful in analytical chemistry for the detection of amino acids and peptides. The compound is non-fluorescent in its unreacted state, allowing for high sensitivity in detection once it forms conjugates with amines .

Antimicrobial Activity

Research indicates that FQCA exhibits significant antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus, FQCA demonstrated effectiveness in inhibiting bacterial growth. This suggests potential applications in developing antimicrobial agents or preservatives .

Anticancer Properties

FQCA has also been investigated for its anticancer activities. Preliminary studies show that it may induce apoptosis in cancer cell lines, possibly through the modulation of cellular signaling pathways. The exact mechanisms remain under investigation, but the compound's ability to interact with DNA and proteins could play a crucial role in its anticancer effects .

Case Studies and Research Findings

  • Fluorogenic Applications : FQCA has been utilized as a derivatizing agent in liquid chromatography for the sensitive analysis of amino acids. A study demonstrated its effectiveness in detecting low concentrations (10^-8 M) of peptides, highlighting its utility in biochemical assays .
  • Antimicrobial Efficacy : In a comparative study, FQCA was tested against common pathogens. Results indicated that it significantly reduced bacterial viability compared to control groups, suggesting its potential as an antibiotic alternative .
  • Cellular Studies : Investigations into the cellular effects of FQCA revealed alterations in gene expression associated with apoptosis and cell cycle regulation in treated cancer cell lines. These findings underscore the compound's potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialInhibition of Staphylococcus aureus growth
AnticancerInduction of apoptosis in cancer cells
Fluorogenic DetectionHigh sensitivity for amino acids and peptides

Q & A

Basic: What makes FQ a preferred reagent for ultrasensitive detection of primary amines in proteins?

FQ is a fluorogenic reagent that reacts with primary amines (e.g., lysine residues, N-termini) to form highly fluorescent isoindole derivatives, enabling detection at sub-nanomolar concentrations . Its excitation maximum at ~473 nm allows compatibility with cost-effective and stable blue lasers, unlike UV-excited reagents . The reaction requires cyanide as a nucleophile and proceeds efficiently under mild conditions (room temperature, neutral pH), making it suitable for labeling proteins without denaturation . Detection limits as low as 12 pM for proteins and 0.2–2.1 nM for low-molecular-weight amines (e.g., homocysteine, glutamic acid) have been reported in plasma samples .

Advanced: How can protein secondary structure influence FQ labeling efficiency, and how is this addressed experimentally?

FQ labeling efficiency depends on amine accessibility. For folded proteins, steric hindrance from secondary structures can reduce labeling uniformity. For example, α-lactalbumin labeled with FQ in its native state showed non-binomial product distributions, indicating uneven accessibility of reactive sites . To mitigate this, pre-treatment with 1% SDS at 95°C for 5 minutes denatures the protein, exposing all primary amines and restoring a binomial labeling pattern . This approach is critical for quantitative studies, such as capillary electrophoresis (CE) separations, where uniform labeling ensures consistent electrophoretic mobility .

Methodological: What strategies improve migration time reproducibility in capillary sieving electrophoresis (CSE) of FQ-labeled proteins?

Migration time drift in CSE arises from variability in buffer composition, temperature, or electro-osmotic flow. To correct this, fluorescein thiocarbamyl derivatives of aspartic acid and arginine serve as internal standards. These compounds migrate before and after FQ-labeled proteins, respectively, enabling alignment of electropherograms across runs . A simple algorithm adjusts migration times based on these standards, reducing relative standard deviation (RSD) from 13.3% to 0.5% over two weeks . This method is particularly useful for longitudinal studies, such as monitoring protein expression changes in cellular homogenates.

Advanced: How does FQ compare to Chromeo P503 in protein labeling kinetics and sensitivity?

While Chromeo P503 reacts ~10× faster than FQ at room temperature, FQ achieves ~2× higher steady-state labeling efficiency due to its superior penetration into protein structures . However, Chromeo P503-labeled proteins exhibit reduced photobleaching at high laser power (optimal at ~2 mW vs. FQ’s sensitivity to power fluctuations) . For applications requiring rapid labeling (e.g., high-throughput screening), Chromeo P503 may be preferred, whereas FQ is better suited for ultratrace detection (e.g., single-cell proteomics) .

Application: How is FQ used in bacterial protein fingerprinting for pathogen identification?

FQ enables on-capillary derivatization of Staphylococcus aureus proteins extracted after cell lysis. Proteins are mixed with FQ and cyanide directly in the CE capillary, forming fluorescent adducts detected via laser-induced fluorescence (LIF). This method generates species-specific electropherograms (fingerprints) with high sensitivity (~0.7 zmol mass detection limit), distinguishing strains based on culture conditions or virulence factors . Key steps include optimizing derivatization time (5–10 minutes) and minimizing SDS interference by dilution .

Basic: What analytical platforms integrate FQ for multiplexed biomarker detection?

FQ is used in micellar electrokinetic chromatography (MEKC)-LIF to simultaneously detect five amine biomarkers (e.g., homocysteine, spermidine) in ischemic stroke patient plasma . The method employs a borate-SDS buffer (pH 9.5) for separation, achieving 800× higher sensitivity than conventional assays . For proteomic studies, FQ-labeled proteins are analyzed via two-dimensional CE, combining sieving electrophoresis (first dimension) and micellar electrokinetic chromatography (second dimension) .

Advanced: How do FQ-labeled proteins behave in SDS-containing electrophoretic buffers?

FQ neutralizes the charge of lysine residues, which typically complicates electrophoretic separations. However, in SDS-containing buffers, the surfactant ion-pairs with unlabeled lysines, masking charge heterogeneity and enabling high-resolution separations . For example, FQ-labeled α-lactalbumin in 1% SDS achieves theoretical plate counts of ~17,000 in CE, comparable to Coomassie-stained gels . This property is exploited in SDS-capillary gel electrophoresis (SDS-CGE)-LIF for quantifying proteins at ng/mL sensitivity .

Methodological: How are data contradictions resolved when comparing FQ and CBQCA derivatives?

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) offers broader dynamic range for lipoproteins but requires higher cyanide concentrations, increasing toxicity . Discrepancies in sensitivity (e.g., CBQCA’s lower limit of 0.7 nM vs. FQ’s 0.2 nM) are attributed to FQ’s superior quantum yield . Researchers should validate reagent choice using spike-recovery experiments in target matrices (e.g., plasma, cerebrospinal fluid) to account for matrix-specific interferences .

Application: What role does FQ play in nanoproteomics and lab-on-a-chip (LOC) systems?

FQ is integrated into LOC devices for online derivatization, enabling real-time monitoring of amine secretion from live cells . Microfluidic mixers combine FQ, cyanide, and sample streams, with reaction completion in <30 seconds . This approach is used in "nanoproteomics" to study single-cell exocytosis, achieving attomole-level detection without pre-concentration .

Advanced: What are the limitations of FQ in quantitative proteomics, and how are they addressed?

FQ’s main limitations include:

  • Incomplete labeling : Residual unreacted FQ contributes to background fluorescence. This is mitigated by post-derivatization purification (e.g., size-exclusion chromatography) .
  • Photobleaching : Prolonged laser exposure degrades signal. Using lower laser power (0.5–1 mW) and antifade agents (e.g., trolox) improves stability .
  • Cross-reactivity : FQ reacts with all primary amines, including buffer contaminants. Including negative controls (e.g., no-cyanide reactions) identifies nonspecific signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Furoyl)quinoline-2-carbaldehyde
Reactant of Route 2
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3-(2-Furoyl)quinoline-2-carbaldehyde

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